5-[(2-Chlorobenzyl)amino]-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a furan ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole rings, followed by the introduction of the chlorophenyl and dimethylphenoxy groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It might be used in the development of new polymers, coatings, or other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE depends on its specific application. In medicinal chemistry, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **5-{[(2-BROMOPHENYL)METHYL]AMINO}-2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE
- **5-{[(2-FLUOROPHENYL)METHYL]AMINO}-2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The uniqueness of 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, for example, might enhance its binding affinity to certain molecular targets compared to its brominated or fluorinated analogs.
Properties
Molecular Formula |
C24H20ClN3O3 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methylamino]-2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H20ClN3O3/c1-15-7-8-18(11-16(15)2)29-14-19-9-10-22(30-19)24-28-21(12-26)23(31-24)27-13-17-5-3-4-6-20(17)25/h3-11,27H,13-14H2,1-2H3 |
InChI Key |
YLTQUPRZTYJZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CC=C4Cl)C#N)C |
Origin of Product |
United States |
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